molecular formula C13H19N3O2 B8345099 methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate

methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate

Cat. No.: B8345099
M. Wt: 249.31 g/mol
InChI Key: XJOUOTHJMRWHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate is a synthetic organic compound that features a piperidine ring substituted with an amino group and a pyridine ring with a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate typically involves multi-step organic reactions. One possible route could be:

    Formation of the pyridine ring: Starting with a suitable pyridine precursor, the methoxycarbonyl group can be introduced via esterification.

    Piperidine ring formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.

    Coupling reactions: The pyridine and piperidine rings can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the methoxycarbonyl group.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate could have several applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(2-pyridylmethyl)-piperidine: Lacks the methoxycarbonyl group, which might affect its reactivity and applications.

    1-(5-Methoxycarbonyl-pyrid-2-ylmethyl)-piperidine: Lacks the amino group, potentially altering its chemical properties and biological activity.

Uniqueness

The presence of both the amino group and the methoxycarbonyl group in methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate makes it unique, potentially offering a distinct set of chemical reactivity and biological interactions compared to similar compounds.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate

InChI

InChI=1S/C13H19N3O2/c1-18-13(17)10-2-3-12(15-8-10)9-16-6-4-11(14)5-7-16/h2-3,8,11H,4-7,9,14H2,1H3

InChI Key

XJOUOTHJMRWHKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)CN2CCC(CC2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product of example 30 is heated for 3 hours at 40° C. in a solution of CH2Cl2 containing 11 ml of CF3COOH. The solvent is evaporated off and the substance crystallised in acetone. The named product is obtained: M. P. 173-175° C.
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